REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([CH2:12][O:13][CH3:14])[N:6]=[CH:7]2.C(N(CC)CC)C.[C:22](=S)=[S:23].C1(N=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1>[N:1]([C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([CH2:12][O:13][CH3:14])[N:6]=[CH:7]2)=[C:22]=[S:23]
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C=C(N=CC2=CC=C1)COC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 3 hours at a temperature which
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
changes from -10° to 20° C.
|
Type
|
WAIT
|
Details
|
for 20 hours at a temperature of about 20° C
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to dryness at 60° C. under reduced pressure (20 mm Hg)
|
Type
|
CUSTOM
|
Details
|
insoluble material is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness at 40° C. under reduced pressure (40 mm Hg)
|
Type
|
CUSTOM
|
Details
|
an insoluble material is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=C2C=C(N=CC2=CC=C1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |